molecular formula C18H24N6O3 B2972833 N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-00-8

N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2972833
CAS No.: 946361-00-8
M. Wt: 372.429
InChI Key: MUUUCGZNZUHFCY-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,2,4]triazine core, a dimethylamino propyl group, and a methoxyphenyl group.

Preparation Methods

The synthesis of N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dimethylamino propyl group: This step typically involves nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide include:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, leading to unique properties and applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-22(2)10-4-9-19-16(25)15-17(26)24-12-11-23(18(24)21-20-15)13-5-7-14(27-3)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUUCGZNZUHFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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